
7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4,8-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4,8-dimethyl-2H-chromen-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as DMBX and is synthesized through a multi-step process involving various chemical reactions.
Mechanism of Action
The mechanism of action of DMBX involves the inhibition of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. By inhibiting this enzyme, DMBX disrupts the normal functioning of cancer cells and induces apoptosis.
Biochemical and Physiological Effects:
DMBX has been shown to exhibit several biochemical and physiological effects, including the induction of oxidative stress, the inhibition of cell proliferation, and the modulation of various signaling pathways. Furthermore, DMBX has been shown to exhibit low toxicity in normal cells, making it a promising candidate for further development as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMBX in lab experiments is its potent cytotoxic effects against cancer cells. Furthermore, DMBX exhibits low toxicity in normal cells, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using DMBX in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Future Directions
There are several future directions for the research on DMBX, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields, such as drug delivery and imaging, and the investigation of its mechanism of action in more detail. Furthermore, the development of DMBX derivatives with improved potency and selectivity against cancer cells is also an area of interest for future research.
Conclusion:
In conclusion, 7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4,8-dimethyl-2H-chromen-2-one, or DMBX, is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, particularly as an anticancer agent. The synthesis of DMBX involves a complex multi-step process, and its mechanism of action involves the inhibition of topoisomerase II. Further research on DMBX is necessary to explore its full potential and develop more efficient synthesis methods and derivatives with improved potency and selectivity against cancer cells.
Synthesis Methods
The synthesis of DMBX involves the condensation of 3-ethyl-4,8-dimethylcoumarin with ethyl acetoacetate, followed by the reaction with 3,3-dimethylbutyraldehyde. The final compound is obtained through a series of purification steps, including recrystallization and chromatography.
Scientific Research Applications
DMBX has been extensively studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Several studies have shown that DMBX exhibits potent cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer. Furthermore, DMBX has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
properties
IUPAC Name |
7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-7-13-11(2)14-8-9-15(12(3)17(14)23-18(13)21)22-10-16(20)19(4,5)6/h8-9H,7,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXTUXDJOTWMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C(C)(C)C)C)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5863468.png)
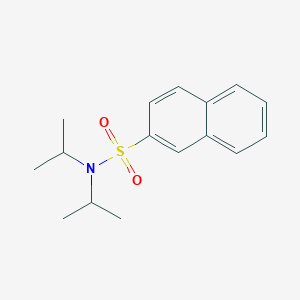
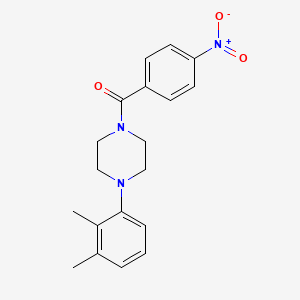

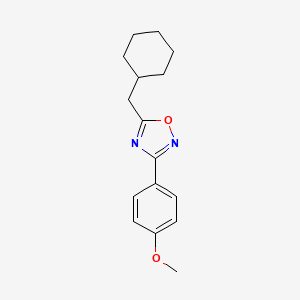
![2-chloro-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5863499.png)
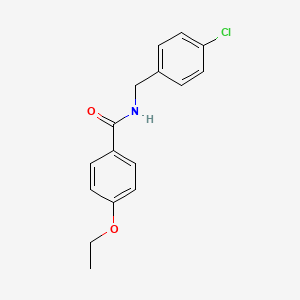

![3-[2-(2-chloro-4-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5863520.png)

![N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide](/img/structure/B5863528.png)
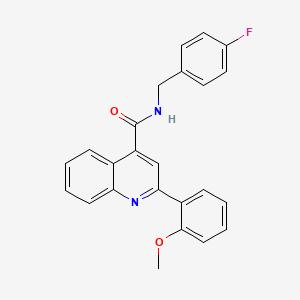

![1-{[(4'-methyl-4-biphenylyl)oxy]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5863552.png)